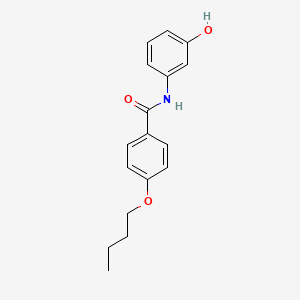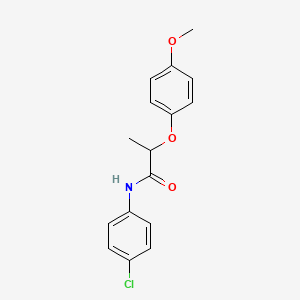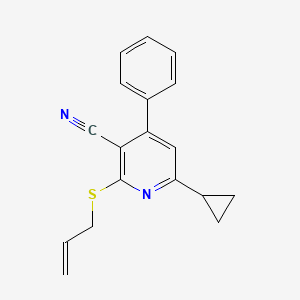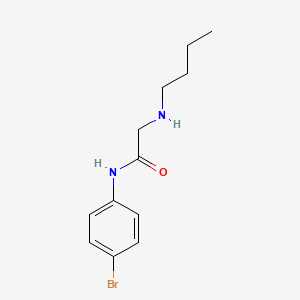![molecular formula C20H24N2O4 B4990144 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)
2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, also known as MPAC, is a carbamate derivative that has been widely used in scientific research due to its unique properties. MPAC is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is not yet fully understood. However, it has been suggested that this compound acts as a cholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the body. Acetylcholine is a neurotransmitter that plays an important role in the regulation of muscle contractions, among other functions. By inhibiting the breakdown of acetylcholine, this compound may have a positive effect on muscle function, which could be beneficial in the treatment of various neuromuscular disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of acetylcholine in the brain, which could improve cognitive function. This compound has also been shown to improve muscle function in animal models of neuromuscular disorders. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate in lab experiments is its versatility. This compound can be used as a reagent in organic synthesis, as a ligand in the preparation of metal complexes, and as a chiral auxiliary in asymmetric synthesis. In addition, this compound is relatively easy to synthesize and is readily available. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound can be toxic in high doses, which means that care must be taken when handling it in the laboratory.
Zukünftige Richtungen
There are a number of future directions for research involving 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate. One area of research could focus on the development of new synthetic methods for this compound, which could improve its efficiency and yield. Another area of research could focus on the development of new applications for this compound, such as its use in the treatment of neuromuscular disorders or inflammatory conditions. Finally, research could focus on the development of new derivatives of this compound, which could have even more potent biological activity.
Synthesemethoden
The synthesis of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate involves the reaction of 4-methylphenyl isocyanate with 2-amino-2-methyl-1-propanol in the presence of phenoxyacetic acid. The reaction proceeds via the formation of an intermediate, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, and as a ligand in the preparation of metal complexes. This compound has also been used as a chiral auxiliary in asymmetric synthesis, and as a catalyst in various chemical reactions. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Eigenschaften
IUPAC Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15-9-11-16(12-10-15)21-19(24)26-14-20(2,3)22-18(23)13-25-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBJPUSHHQEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC(C)(C)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)
![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)


![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)

![1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4990154.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)
